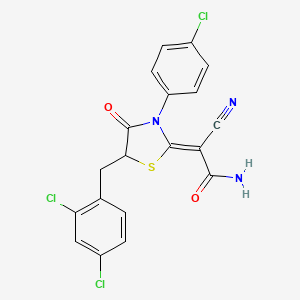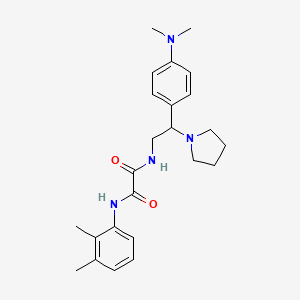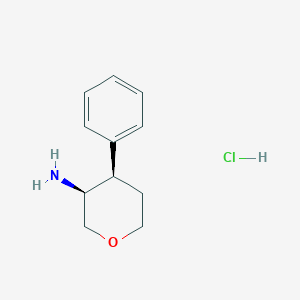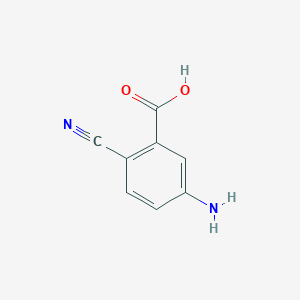
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-di(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-di(propan-2-yl)acetamide, also known as BISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BISA is a benzimidazole derivative that has shown promising results in pre-clinical studies as an anti-cancer drug.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
- A novel series of compounds, including 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl) acetamides, have been synthesized and tested for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria (Klebsiella pneumoniae, Escherichia coli), as well as antifungal activity against Aspergillus fumigatus and Candida albicans. Compounds demonstrated excellent activity against these microorganisms, and some showed good cytotoxic activities, indicating their potential as antibacterial and antifungal agents (Devi, Shahnaz, & Prasad, 2022).
Synthesis of Complex Molecules
- The compound has been utilized in the synthesis of complex molecules, such as functionalized benzimidazothiazoles, via palladium-catalyzed carbonylative multicomponent synthesis. This process enables the selective conversion of similar compounds into 2-benzo[4,5]imidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides, highlighting its role in facilitating complex organic reactions and the generation of molecules with potential pharmacological applications (Veltri et al., 2016).
Corrosion Inhibition
- Benzimidazole derivatives, including this compound, have been studied for their corrosion inhibition potential. These studies indicate that such compounds can act as effective corrosion inhibitors for materials like carbon steel in acidic solutions, demonstrating their utility in protecting industrial materials from corrosion and thereby extending their lifespan (Rouifi et al., 2020).
Synthesis and Characterization
- The synthesis and characterization of new derivatives, focusing on their potential as biological agents, have been explored. This includes the investigation of their antimicrobial activity against various microbial strains, antioxidant properties, and DNA cleavage studies, offering insights into their multifaceted applications in biomedicine and materials science (Nagaraja et al., 2020).
Novel Anchoring Principle for Drug Design
- The benzimidazole-2-one moiety has been proposed as a novel anchoring principle for antagonizing protein-protein interactions, such as those between p53 and Mdm2. This application suggests its potential in drug design and development, particularly in targeting and modulating protein-protein interactions critical to cancer pathogenesis (Wang et al., 2013).
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-10(2)18(11(3)4)14(19)9-20-15-16-12-7-5-6-8-13(12)17-15/h5-8,10-11H,9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNXGTQMXGVQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2532549.png)


![N-(3,5-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2532552.png)
![7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2532554.png)
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2532558.png)


![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2532561.png)
![5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2532563.png)


![Ethyl 4-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2532570.png)
